(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile
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Overview
Description
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile is an organic compound that belongs to the triazine family. This compound is characterized by its triazine ring, which is substituted with two methoxy groups at the 4 and 6 positions, and a propanedinitrile group at the 2 position. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent, such as tetrahydrofuran or dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The triazine ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include substituted triazine derivatives, such as amides, esters, and thioethers .
Scientific Research Applications
(4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile involves the activation of carboxylic acids to form reactive intermediates, which can then undergo nucleophilic attack by various nucleophiles, such as amines, alcohols, and thiols . This activation is facilitated by the electron-withdrawing effects of the triazine ring and the methoxy groups, which increase the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor to (4,6-Dimethoxy-1,3,5-triazin-2-yl)propanedinitrile, used in similar chemical reactions.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another triazine derivative used as a coupling reagent in organic synthesis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to activate carboxylic acids and facilitate the formation of various derivatives makes it a valuable reagent in organic synthesis .
Properties
CAS No. |
60717-17-1 |
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Molecular Formula |
C8H7N5O2 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-(4,6-dimethoxy-1,3,5-triazin-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H7N5O2/c1-14-7-11-6(5(3-9)4-10)12-8(13-7)15-2/h5H,1-2H3 |
InChI Key |
VZGSBEBNNBMYGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)C(C#N)C#N)OC |
Origin of Product |
United States |
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